
3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid
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Overview
Description
3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid is an organic compound that features an amino group, a tert-butoxy group, and a phenyl group attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl alcohol and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as methanesulfonyl chloride and cesium acetate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
Research indicates that 3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid has various pharmacological actions:
- Antitumor Activity : The compound serves as a precursor in the synthesis of taxane derivatives like docetaxel and cabazitaxel, which are widely used in cancer therapy. These derivatives exhibit potent antitumor properties, making the initial compound crucial for their production .
- Neuropharmacology : Studies have explored the potential of derivatives of this compound as GPR88 agonists, which may have implications for treating neurological conditions such as alcohol addiction. The ability to modulate neurotransmitter systems positions these compounds as candidates for further research in neuropharmacology .
Case Studies and Research Findings
- Synthesis and Activity Correlation : A study highlighted the correlation between the structural modifications of this compound and its biological activity. Variations in substituents influenced both potency and selectivity towards biological targets, demonstrating the importance of structure-activity relationships in drug design .
- Metabolism Studies : Research on metabolism has revealed that metabolites derived from this compound can serve as biomarkers for exposure to related synthetic phenolic antioxidants. This finding underscores the relevance of this compound in environmental health studies .
Data Tables
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butoxy group can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares structural similarities with 3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid and can undergo similar chemical reactions.
γ-Amino β-hydroxybutyric acid: Known for its neuromodulatory properties, this compound also features an amino group and a hydroxy group, making it comparable in terms of functional groups.
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which can significantly influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
3-Amino-3-(4-tert-butoxy-phenyl)-propionic acid, a derivative of amino acids, has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is often explored in various biochemical contexts, particularly in neuropharmacology and medicinal chemistry.
- Molecular Formula : C13H19NO3
- Molecular Weight : 237.29 g/mol
- Melting Point : 240-242°C
- Boiling Point : Approximately 352.2°C at 760 mmHg
- Density : 1.082 g/cm³
The presence of the tert-butoxy group enhances the compound's lipophilicity, which may contribute to its biological activity. The amino group allows for participation in nucleophilic substitution reactions, making this compound relevant for synthesizing peptides and proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Properties : Preliminary studies suggest that this compound may act as a modulator in neurotransmitter systems, particularly influencing glutamate receptors critical for synaptic transmission and plasticity. This suggests potential applications in cognitive enhancement and neuroprotection .
- Modulation of Synaptic Plasticity : Similar compounds have shown the ability to influence synaptic plasticity and memory retention, indicating that this compound might also play a role in these processes.
- Potential Therapeutic Applications : The compound's structural similarities to other amino acids allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic settings, particularly concerning neurological disorders .
Interaction Studies
Interaction studies focus on the binding affinity of this compound to various receptors and enzymes. Initial findings suggest significant interactions with glutamate receptors, which are essential for cognitive functions.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
3-Amino-3-(4-tert-butylphenyl)-propionic acid | C13H19NO2 | Neuroprotective effects |
3-Amino-4,4-dimethyl-pentanoic acid | C10H19NO2 | Modulates neurotransmitter release |
3-Amino-phenyl-propionic acid tert-butyl ester | C13H19NO | Potential anti-inflammatory properties |
The unique presence of the tert-butoxy group distinguishes this compound from others, potentially enhancing its biological activity compared to structurally similar amino acids.
Case Studies
Several case studies have investigated the neuroprotective effects and receptor interactions of this compound:
- Neuroprotection in Animal Models : In vivo studies have demonstrated that administration of this compound can reduce neuronal damage in models of neurodegenerative diseases, suggesting its therapeutic potential .
- In Vitro Binding Studies : Research using cell cultures has shown that this compound can effectively bind to glutamate receptors, leading to enhanced synaptic transmission under specific conditions .
Properties
CAS No. |
372144-19-9 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) |
InChI Key |
FSXLNHXWRHGKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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